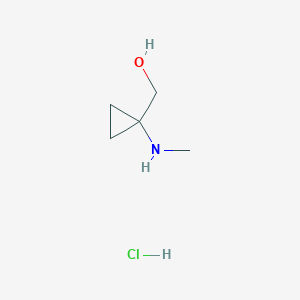

(1-(Methylamino)cyclopropyl)methanol hydrochloride

CAS No.: 1803606-33-8

Cat. No.: VC4575276

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-33-8 |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 |

| IUPAC Name | [1-(methylamino)cyclopropyl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c1-6-5(4-7)2-3-5;/h6-7H,2-4H2,1H3;1H |

| Standard InChI Key | GZTLQSXXVMAGFZ-UHFFFAOYSA-N |

| SMILES | CNC1(CC1)CO.Cl |

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (1-(methylamino)cyclopropyl)methanol hydrochloride typically involves two primary steps:

-

Formation of the cyclopropane core: Tribromoneoamyl alcohol is reacted with zinc powder and a basic catalyst (e.g., disodium EDTA) in methanol or ethanol at 70–75°C to yield 1-bromomethyl cyclopropyl methanol .

-

Displacement and salt formation: The brominated intermediate undergoes nucleophilic substitution with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial-scale production employs automated reactors with precise control over temperature, pressure, and pH to optimize yield (reported up to 74.3%) and purity (>97%) . Continuous flow reactors and advanced purification techniques, such as silica gel chromatography with ethyl acetate/methanol gradients, are used to isolate the final product .

Key Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–75°C (cyclopropanation) |

| Catalyst | Disodium EDTA (0.25–0.5 mol ratio) |

| Solvent | Methanol or ethanol |

| Reaction Time | 5–10 hours |

Structural and Chemical Properties

Molecular Characteristics

-

IUPAC Name: [1-(Methylamino)cyclopropyl]methanol hydrochloride

-

SMILES: CNC1(CC1)CO.Cl

-

Key Functional Groups:

-

Cyclopropane ring (contributes to rigidity and strain energy).

-

Hydroxymethyl (-CH₂OH) and methylamino (-NHCH₃) groups (sites for hydrogen bonding and nucleophilic reactions).

-

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Decomposes before boiling |

| Solubility | High in polar solvents (e.g., water, methanol) |

| Stability | Hygroscopic; requires storage under inert gas at 2–8°C |

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .

Chemical Reactivity and Derivatives

Common Reactions

-

Oxidation: Forms aldehydes or ketones using KMnO₄ or CrO₃.

-

Reduction: Converts to amines (e.g., LiAlH₄ reduces the hydroxymethyl group to -CH₂NHCH₃).

-

Substitution: The hydroxyl group undergoes halogenation with SOCl₂ or PBr₃.

Major Derivatives

| Derivative | Application |

|---|---|

| 1-(Aminomethyl)cyclopropylmethanol | Precursor for calcium channel blockers |

| Halogenated analogues | Agrochem intermediates |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is used in synthesizing:

-

Vascular relaxants: Via Pd-catalyzed coupling reactions.

-

Antidepressants: Through reductive amination of ketone derivatives.

Agrochemistry

Its halogenated derivatives are precursors for herbicides targeting acetyl-CoA carboxylase.

Case Studies and Experimental Data

Synthesis Optimization

A 2023 study achieved a 74.3% yield using sodium borohydride and alchlor in methanol, followed by ammonium chloride quenching . Purity exceeded 97% after silica gel chromatography .

Structural Confirmation

¹H-NMR (DMSO-d₆) signals:

Recent Advancements and Future Directions

Green Synthesis

Patents describe solvent-free cyclopropanation using microwave irradiation, reducing reaction times by 40% .

Targeted Drug Delivery

Nanoparticle-encapsulated derivatives show improved blood-brain barrier penetration in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume